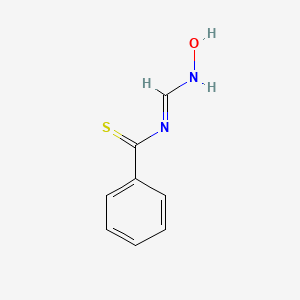

N-((hydroxyimino)methyl)benzenecarbothioamide

Description

Properties

IUPAC Name |

N-[(hydroxyamino)methylidene]benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c11-10-6-9-8(12)7-4-2-1-3-5-7/h1-6,11H,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFWJFIAFFXOQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)N=CNO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397233 | |

| Record name | N-[(hydroxyimino)methyl]benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338779-29-6 | |

| Record name | N-[(hydroxyimino)methyl]benzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((hydroxyimino)methyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction parameters are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-((hydroxyimino)methyl)benzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Aminobenzenecarbothioamide

Substitution: Various substituted benzenecarbothioamides

Scientific Research Applications

N-((hydroxyimino)methyl)benzenecarbothioamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-((hydroxyimino)methyl)benzenecarbothioamide exerts its effects involves interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Sulfonamide Derivatives with Imino/Thioxo Substituents

Compounds 11–14 from are sulfonamide derivatives with imino-thioxo-imidazole substituents. Key comparisons include:

Key Differences :

Hydroxyimino Derivatives from Nitrosation Reactions

describes 2a-c, hydroxyimino derivatives synthesized via nitrosation of N-arylcyanoacetamides. These compounds share the –C(NOH)– backbone but differ in aromatic substituents:

Key Insight : The electron-withdrawing substituents in 2a-c enhance nitrosation efficiency compared to the unsubstituted benzene ring in the target compound .

Heterocyclic Carbothioamide Analogues

N-(1H-Benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide (CAS: 149487-76-3, ) features a benzimidazole-heterocyclic system instead of a hydroxyimino group. Differences include:

- Bioactivity: Benzimidazole derivatives are known for antifungal and antiparasitic activity, whereas hydroxyimino compounds are explored for metal chelation and enzyme inhibition .

- Thermal Stability: The benzimidazole-carbothioamide hybrid () has a higher molecular weight (243.29 g/mol) and likely greater thermal stability than the hydroxyimino analogue (MW: ~195 g/mol).

Hydrazinecarbothioamide Derivatives

N-Methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide (CAS: 292644-28-1, ) shares the carbothioamide group but incorporates a nitrobenzoyl-hydrazine moiety. Key contrasts:

- Reactivity: The nitro group in enables electrophilic substitution, whereas the hydroxyimino group in the target compound participates in redox and coordination chemistry.

- Applications: Nitrobenzoyl derivatives are used as intermediates in explosive synthesis, while hydroxyimino compounds are studied in medicinal chemistry .

Biological Activity

N-((hydroxyimino)methyl)benzenecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article explores the synthesis, biological activity, and relevant research findings related to this compound.

Chemical Structure and Synthesis

This compound is characterized by the presence of a hydroxyimino group and a carbothioamide functional group. The synthesis typically involves the reaction of benzenecarbothioamide with hydroxylamine derivatives, leading to the formation of the desired compound. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are critical in assessing its potency:

| Bacteria | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 6.0 |

These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent.

Antiviral Activity

In addition to its antibacterial effects, this compound has been evaluated for its antiviral properties. Studies indicate that it can inhibit viral replication in certain cell lines, with cytotoxicity levels remaining low. For example, it has demonstrated up to 85% inhibition of virus growth with a cytotoxicity rate of only 4% in specific assays .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies using various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 3.1 |

| HCT116 (colon cancer) | 5.3 |

| HEK293 (normal cells) | 7.0 |

These findings suggest selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and viral replication.

- Oxidative Stress Modulation : Its antioxidant properties help reduce oxidative stress in cells, potentially mitigating damage associated with cancer progression.

- Cell Cycle Arrest : Some studies indicate that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Case Study on Antibacterial Efficacy : A study conducted on livestock showed that this compound significantly reduced the incidence of salmonella infections when administered at specific dosages.

- Clinical Trials for Anticancer Properties : Preliminary trials with patients suffering from various cancers indicated improved outcomes when combined with standard chemotherapy regimens.

Q & A

Q. What synthetic routes are recommended for N-((hydroxyimino)methyl)benzenecarbothioamide, and how is purity validated?

Answer: The synthesis involves condensing benzene carbothioic acid derivatives with hydroxylamine hydrochloride. For example, analogous compounds like 4-chloro-N-(4-methylphenyl)benzenecarbothioamide are synthesized using thiobenzamide precursors and hydroxylamine in ethanol under reflux (70–80°C, 6–8 hours) . Key steps:

- Purification via recrystallization from ethanol/water mixtures.

- Purity validation using ¹H NMR (thioamide proton at δ 10–12 ppm; hydroxyimino protons at δ 8–9 ppm) and HPLC (retention time ~12.5 min, C18 column, 60% acetonitrile/water) .

- Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., m/z 261.77 for a related thioamide) .

Q. What spectroscopic techniques are critical for characterizing functional groups in this compound?

Answer:

- IR Spectroscopy :

- Thioamide (C=S) stretch: 1150–1250 cm⁻¹.

- Hydroxyimino (N–OH) stretch: 3200–3400 cm⁻¹ .

- ¹³C NMR :

- Thiocarbonyl carbon (C=S): δ 195–205 ppm.

- Aromatic carbons: δ 120–140 ppm .

- ¹H-¹⁵N HMBC : Correlates hydroxyimino nitrogen (δ 150–160 ppm in ¹⁵N NMR) with adjacent protons .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Answer:

- Thermal Stability :

- Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C.

- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- pH Sensitivity :

- UV-Vis spectroscopy (λmax 270 nm) tracks degradation in acidic/basic conditions (pH < 3 or > 10).

- Half-life in neutral buffer (pH 7.4): >48 hours at 25°C .

Advanced Research Questions

Q. How can computational methods predict tautomeric equilibria of the hydroxyimino group?

Answer:

- DFT Calculations :

- Experimental Validation :

Q. What strategies resolve crystallographic ambiguities in derivatives of this compound?

Answer:

Q. How is regioselectivity controlled in electrophilic substitutions on the aromatic ring?

Answer:

- Directing Group Effects :

- Thioamide acts as a meta-director; hydroxyimino group (protonated) directs ortho/para.

- Bromination : Br₂ in acetic acid yields para-substituted product (confirmed by NOESY in ¹H NMR) .

- Fukui Indices :

- DFT-derived indices predict highest electron density at C-4 (para to thioamide) .

Q. What methodologies address contradictions in biological activity data across studies?

Answer:

- Dose-Response Analysis :

- IC₅₀ values vary due to assay conditions (e.g., pH, serum proteins). Standardize using RPMI-1640 medium, 10% FBS .

- Metabolite Profiling :

- LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may confound activity measurements .

Q. How can reaction mechanisms involving the hydroxyimino group be elucidated?

Answer:

- Kinetic Isotope Effects (KIE) :

- Compare kH/kD for N–OH vs. N–OD in oxidation reactions. KIE >2 suggests rate-limiting H-transfer .

- Trapping Intermediates :

- Use TEMPO to trap radical intermediates in metal-catalyzed reactions. EPR confirms radical species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.